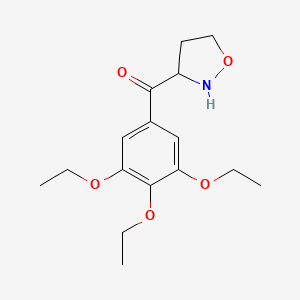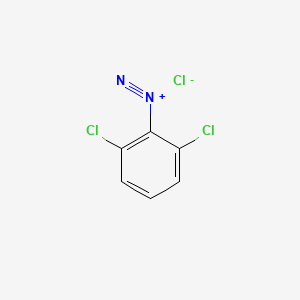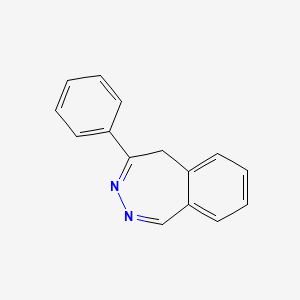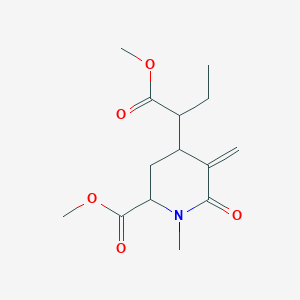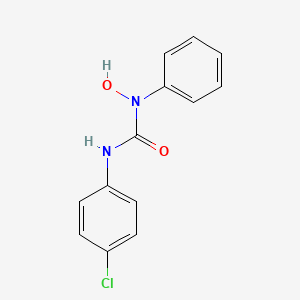
3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 4-chlorophenyl isocyanate with phenylhydroxylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-1-oxo-1-phenylurea.
Reduction: Formation of 3-(4-Aminophenyl)-1-hydroxy-1-phenylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1-phenylurea: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-(4-Bromophenyl)-1-hydroxy-1-phenylurea: Contains a bromine atom instead of chlorine, which can influence its chemical properties.
3-(4-Methylphenyl)-1-hydroxy-1-phenylurea: The presence of a methyl group instead of chlorine can alter its physical and chemical characteristics.
Uniqueness
3-(4-Chlorophenyl)-1-hydroxy-1-phenylurea is unique due to the presence of both a chlorophenyl group and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H11ClN2O2 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-hydroxy-1-phenylurea |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-6-8-11(9-7-10)15-13(17)16(18)12-4-2-1-3-5-12/h1-9,18H,(H,15,17) |
Clé InChI |
BOIMQHHYKFRLSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(=O)NC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


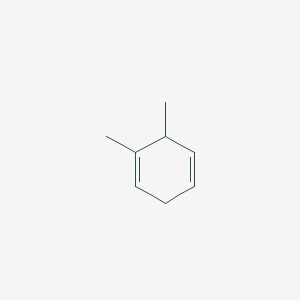
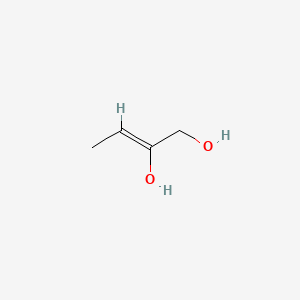
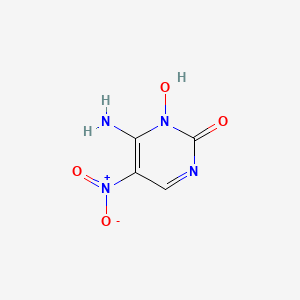
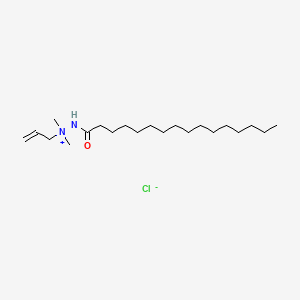

![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)

![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
